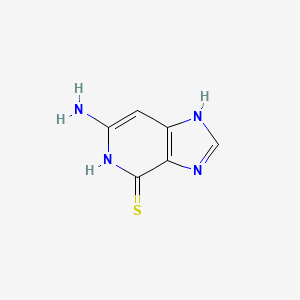

6-Thio-3-deazaguanine

CAS No.: 52605-85-3

Cat. No.: VC1750736

Molecular Formula: C6H6N4S

Molecular Weight: 166.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52605-85-3 |

|---|---|

| Molecular Formula | C6H6N4S |

| Molecular Weight | 166.21 g/mol |

| IUPAC Name | 6-amino-1,5-dihydroimidazo[4,5-c]pyridine-4-thione |

| Standard InChI | InChI=1S/C6H6N4S/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11) |

| Standard InChI Key | JUAWPPZVIAZKEK-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=S)C2=C1NC=N2)N |

| Canonical SMILES | C1=C(NC(=S)C2=C1NC=N2)N |

Introduction

Chemical Structure and Fundamental Properties

6-Thio-3-deazaguanine belongs to the class of purine analogs, compounds structured similarly to natural purines but with specific atomic modifications. The name "6-Thio-3-deazaguanine" precisely describes its structural modifications relative to guanine, the natural nucleobase from which it is derived. The compound features two key modifications: a sulfur atom replacing the carbonyl oxygen at the 6-position, and replacement of the nitrogen atom with carbon at the 3-position of the purine ring system.

These structural alterations significantly impact the compound's chemical behavior and biological interactions. The thio substitution at position 6 alters both the electronic properties and hydrogen-bonding capabilities of the molecule. Meanwhile, the replacement of nitrogen with carbon at position 3 (the "deaza" modification) changes the electron distribution across the purine ring, affecting how the molecule interacts with enzymes and complementary nucleobases.

The unique structural features of 6-Thio-3-deazaguanine create distinct physicochemical properties that differentiate it from both natural guanine and other modified nucleobases. These properties include altered solubility, modified hydrogen bonding patterns, and unique interactions with cellular enzymes responsible for nucleic acid metabolism.

Structural Comparison with Related Compounds

When comparing 6-Thio-3-deazaguanine to structurally similar compounds, several distinctions become apparent. While sharing some features with other modified purines, its specific combination of modifications creates a unique biological profile.

The following table illustrates structural and functional comparisons between 6-Thio-3-deazaguanine and related compounds:

Biological Activity and Pharmacological Properties

6-Thio-3-deazaguanine demonstrates significant biological activity, particularly as an antitumor agent. Its mechanism of action and spectrum of activity distinguish it from other purine antimetabolites.

Antitumor Activity Profile

6-Thio-3-deazaguanine exhibits substantial antitumor properties against a diverse range of experimental animal tumor models. Research has demonstrated its effectiveness against:

This broad spectrum of antitumor activity suggests potential applications in multiple cancer types, making it a compound of considerable interest for cancer research and therapy development.

Enzymatic Activation and Cellular Metabolism

A critical aspect of 6-Thio-3-deazaguanine's biological activity is its requirement for enzymatic activation. Research demonstrates that the compound must be activated by hypoxanthine guanine phosphoribosyltransferase (HGPRTase) to exert its growth inhibitory effects .

This activation requirement is evidenced by the compound's ineffectiveness against 3-deazaguanine-resistant L1210 cells (both in vitro and in vivo) and CEM cells (in vitro), which lack HGPRTase activity. Cell extracts from these resistant lines failed to convert hypoxanthine to IMP, confirming the enzyme's crucial role in activating 6-Thio-3-deazaguanine .

The dependency on enzymatic activation has important implications for the compound's selectivity and potential resistance mechanisms. Cancer cells with reduced or absent HGPRTase activity would likely show primary resistance to this compound.

Mechanism of Action and Cellular Effects

The primary mechanism of 6-Thio-3-deazaguanine involves inhibition of nucleic acid synthesis. Research demonstrates that the compound inhibits both DNA and RNA synthesis with equal effectiveness .

Key mechanisms include:

-

Inhibition of DNA synthesis through incorporation into DNA after conversion to nucleotide form

-

Inhibition of RNA synthesis through similar incorporation mechanisms

-

Secondary inhibition of protein synthesis, which requires prolonged drug exposure and appears to be a consequence of DNA and RNA synthesis inhibition

Importantly, the cytotoxicity of 6-Thio-3-deazaguanine can be completely reversed by hypoxanthine and inosine, further supporting its classification as a purine antimetabolite that interferes with nucleic acid metabolism .

Comparative Activity with Related Compounds

6-Thio-3-deazaguanine demonstrates a mechanism of action and spectrum of antitumor activity distinct from that of 3-deazaguanine, despite their structural similarity . This distinction highlights how specific molecular modifications can significantly alter biological activity profiles.

The unique modifications in 6-Thio-3-deazaguanine affect its interactions with cellular enzymes and target molecules, resulting in a different pattern of activity compared to other purine antimetabolites.

Future Research Directions

The unique properties of 6-Thio-3-deazaguanine suggest several promising directions for future research.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could yield derivatives with enhanced properties. Systematic modifications of the base structure might produce compounds with:

-

Improved activation by target enzymes

-

Enhanced selectivity for cancer cells

-

Reduced susceptibility to resistance mechanisms

-

More favorable pharmacokinetic properties

Combination Therapy Approaches

Investigating 6-Thio-3-deazaguanine in combination with other anticancer agents could identify synergistic interactions. Particularly promising would be combinations with:

-

DNA damage repair inhibitors

-

Agents targeting complementary metabolic pathways

-

Compounds that enhance cellular uptake or retention

-

Inhibitors of resistance mechanisms

Development of Prodrug Formulations

Creating prodrug forms of 6-Thio-3-deazaguanine could bypass the requirement for HGPRTase activation, potentially extending its effectiveness to resistant cell types. Such approaches might involve:

-

Phosphorylated derivatives that enter cells directly in active form

-

Conjugates with targeting moieties for improved delivery to cancer cells

-

Formulations that enhance bioavailability and reduce systemic toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume